5-Chloro-8-hydroxyquinoline

Catalog No.
S587933
CAS No.
130-16-5
M.F
C9H6ClNO
M. Wt
179.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-8-hydroxyquinoline

CAS Number

130-16-5

Product Name

5-Chloro-8-hydroxyquinoline

IUPAC Name

5-chloroquinolin-8-ol

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

InChI

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H

InChI Key

CTQMJYWDVABFRZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Cl

Solubility

1.06e-04 M

Synonyms

Dermofungin; Cloxyquin; 5-Chloro-8-hydroxyquinoline; 5-Chloro-8-oxyquinoline; 5-Chloro-8-quinolinol; 5-Chloro-quinoline-8-ol; 5-Chlorooxine; 8-Hydroxy-5-chloroquinoline; Cloxiquine; Dermofongin; NSC 35083; NSC 53182; NSC 74943

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Cl

Antimicrobial Activity:

5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, has been studied for its antimicrobial activity against various bacteria, fungi, and protozoa []. It has shown effectiveness against:

  • Bacteria: Mycobacterium tuberculosis, including strains resistant to common first-line antibiotics [].
  • Fungi: Candida albicans and other fungal species [].
  • Protozoa: Trichomonas vaginalis and other protozoan parasites [].

Mechanism of Action:

The exact mechanism of action of Cloxiquine against different microbes is not fully understood, but it is believed to involve multiple pathways, including:

  • Disruption of cell membranes: Cloxiquine may interact with and disrupt the cell membranes of microbes, leading to leakage of cellular contents and cell death [].
  • Inhibition of DNA gyrase: Cloxiquine might inhibit the enzyme DNA gyrase, essential for bacterial DNA replication, thereby hindering bacterial growth [].

Research Applications:

Due to its potential antimicrobial activity, Cloxiquine has been explored in various scientific research applications, including:

  • Development of new antimicrobials: Cloxiquine has served as a starting point for the development of new and improved antimicrobial drugs with broader activity and fewer side effects [].
  • Study of drug resistance mechanisms: Researchers have used Cloxiquine to investigate how microbes develop resistance to existing drugs, aiding in the development of new treatment strategies [].
  • Investigation of alternative treatments for tuberculosis: Due to its activity against Mycobacterium tuberculosis, including resistant strains, Cloxiquine has been explored as a potential alternative treatment option for tuberculosis, although further research is needed to determine its clinical efficacy and safety [].

5-Chloro-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, characterized by the presence of a chlorine atom at the fifth position of the quinoline ring. This compound exhibits a bicyclic structure consisting of a fused pyridine and phenol, where the hydroxyl group is situated at the eighth position. The molecular formula for 5-chloro-8-hydroxyquinoline is C_9H_6ClN_1O, and it has a molecular weight of approximately 181.60 g/mol. This compound is notable for its chelating properties, allowing it to form complexes with various metal ions, which enhances its utility in both biological and industrial applications.

Due to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The hydroxyl group can facilitate electrophilic substitution on the aromatic ring.
  • Chelation: It acts as a bidentate ligand, forming stable complexes with metal ions such as copper, iron, and zinc. This property is significant in various applications including catalysis and metal ion detection.
  • Reactions with Aldehydes: It can react with aldehydes in the presence of acids to form hybrid compounds, demonstrating its versatility in organic synthesis .

5-Chloro-8-hydroxyquinoline exhibits diverse biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi, making it a candidate for antimicrobial agents.
  • Inhibition of Enzymes: Studies indicate that this compound can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease progression .
  • Neuroprotective Effects: Some derivatives have been evaluated for their potential to protect neurons, suggesting applications in neurodegenerative diseases .

Several synthesis methods have been developed for 5-chloro-8-hydroxyquinoline:

  • Skraup Synthesis: This method involves the cyclization of chloro-ortho-aminophenol and chloro-nitrophenol using glycerol and sulfuric acid as solvents. Recent advancements have modified this process to enhance yield and reduce by-products .
  • Hydrochloric Acid Method: A more recent technique utilizes hydrochloric acid as a solvent along with methacrylaldehyde, improving reaction control and yield while minimizing tar formation during synthesis .
  • Betti Reaction: This method enables the efficient synthesis of various derivatives through reactions involving benzamides and aldehydes, showcasing the compound's versatility in organic chemistry .

5-Chloro-8-hydroxyquinoline finds applications in various fields:

  • Agriculture: It is used as an active ingredient in herbicides due to its ability to inhibit specific plant enzymes.
  • Pharmaceuticals: The compound serves as a precursor or active ingredient in drugs targeting bacterial infections and other diseases.
  • Analytical Chemistry: Its chelating properties make it useful for detecting metal ions in environmental samples.

Interaction studies have highlighted the compound's role as a selective inhibitor for certain enzymes. For instance, 5-chloro-8-hydroxyquinoline has shown selectivity towards human butyrylcholinesterase over acetylcholinesterase, indicating potential therapeutic applications in treating conditions like Alzheimer's disease . Additionally, its interactions with metal ions have been extensively studied, revealing insights into its chelation behavior and stability under various conditions.

Several compounds share structural similarities with 5-chloro-8-hydroxyquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-HydroxyquinolineNo chlorine substitutionStrong chelator; widely used in metal ion detection
5-Bromo-8-hydroxyquinolineBromine instead of chlorineExhibits different biological activity profiles
7-Chloro-8-hydroxyquinolineChlorine at position sevenPotentially different enzyme inhibition characteristics
4-Chloro-7-nitroquinolineNitro group at position sevenUsed primarily in dye synthesis

The uniqueness of 5-chloro-8-hydroxyquinoline lies in its specific chlorine substitution at position five, which influences its biological activity and reactivity compared to other derivatives. This modification can enhance its antimicrobial efficacy while also affecting its chelation properties.

Early Discovery and Synthesis

5-Chloro-8-hydroxyquinoline was first synthesized in the mid-20th century as part of efforts to develop halogenated quinoline derivatives for antimicrobial applications. Early synthetic routes involved chlorination of 8-hydroxyquinoline using sulfuryl chloride or chlorine gas, yielding modest efficiencies (52–59%). The compound gained attention for its superior antibacterial activity compared to non-halogenated analogs, particularly against Mycobacterium tuberculosis (MIC$$_{50}$$: 0.125 μg/ml).

Industrial and Pharmaceutical Adoption

By the 1970s, cloxyquin was commercialized as a disinfectant and feed additive. Its synthesis was optimized through the Skraup-Doebner-von Miller reaction, using 4-chloro-ortho-aminophenol and glycerol under sulfuric acid catalysis. Patents from the 2010s further refined the process, achieving >99% purity via azeotropic dehydration and hydrochloric acid purification.

Molecular Formula and Basic Properties

5-Chloro-8-hydroxyquinoline possesses the molecular formula C₉H₆ClNO with a molecular weight of 179.60 g/mol [1] [2]. The compound is assigned Chemical Abstracts Service registry number 130-16-5 and maintains the International Union of Pure and Applied Chemistry name 5-chloroquinolin-8-ol [10] [11].

PropertyValueReference
Molecular FormulaC₉H₆ClNO [1] [2]
Molecular Weight179.60 g/mol [1] [2]
Chemical Abstracts Service Number130-16-5 [10] [11]
Melting Point122-124°C [12] [16]
Boiling Point348.7±22.0°C (predicted) [12]
Density1.2364 g/cm³ (estimated) [12]
Solubility in Water0.019 g/L (experimental) [12]
Acid Dissociation Constant3.77±0.10 (predicted) [12]

The compound typically appears as a crystalline powder with coloration ranging from white to light yellow to green, depending on purity and storage conditions [10] [14]. The physical state at room temperature is solid, with recommended storage under cool, dark conditions below 15°C to maintain stability [10] [14].

Structural Characteristics and Bonding

The molecular structure of 5-Chloro-8-hydroxyquinoline consists of a quinoline backbone with specific substitution patterns that define its chemical behavior [1] [11]. The compound features a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with hydroxyl functionality at position 8 and chlorine substitution at position 5 [11] [32].

The Simplified Molecular Input Line Entry System representation of C1=CC2=C(C=CC(=C2N=C1)O)Cl accurately describes the connectivity pattern, while the International Chemical Identifier key CTQMJYWDVABFRZ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound [1] [16]. The structural arrangement creates a planar aromatic system with delocalized electron density across the quinoline framework [32] [33].

Crystallographic analysis reveals that 5-Chloro-8-hydroxyquinoline exhibits characteristic hydrogen bonding patterns that influence its solid-state organization [32] [40]. The compound forms intermolecular hydrogen bonds through the hydroxyl group at position 8, creating extended networks in the crystalline state [32] [40]. The presence of the chlorine atom at position 5 introduces additional halogen bonding capabilities, contributing to the overall supramolecular architecture [33].

Structural FeatureDescriptionReference
Ring SystemBicyclic quinoline framework [1] [11]
SubstituentsHydroxyl at position 8, chlorine at position 5 [11] [32]
PlanarityEssentially planar aromatic system [32] [33]
Hydrogen BondingIntermolecular networks via hydroxyl group [32] [40]
Halogen InteractionsChlorine participates in halogen bonding [33]

Stereochemistry and Conformational Analysis

5-Chloro-8-hydroxyquinoline exhibits limited conformational flexibility due to its rigid aromatic framework [30] [32]. The compound exists predominantly in a single conformational state under normal conditions, with the quinoline ring system maintaining planarity [32] [40]. The spatial arrangement of the hydroxyl group and chlorine substituent creates a well-defined three-dimensional structure that influences its chemical reactivity and intermolecular interactions [30] [33].

The compound demonstrates the capacity for tautomeric equilibria, particularly involving the hydroxyl group at position 8 [30] [34]. Under certain conditions, the phenolic form can exist in equilibrium with the quinone tautomer, although the phenolic form typically predominates under standard conditions [30]. This tautomeric behavior is influenced by environmental factors such as pH, solvent polarity, and temperature [30].

Computational studies utilizing Density Functional Theory calculations have provided insights into the electronic structure and conformational preferences of 5-Chloro-8-hydroxyquinoline [22] [30]. These investigations reveal that the compound maintains a stable planar configuration with minimal energy barriers for rotation around single bonds within the aromatic system [22] [30]. The presence of the chlorine substituent introduces asymmetric charge distribution that affects the overall molecular electrostatic potential [22] [30].

Conformational AspectCharacteristicReference
Ring PlanarityEssentially planar quinoline system [32] [40]
Tautomeric FormsPhenolic form predominates [30]
Rotational BarriersMinimal due to aromatic rigidity [22] [30]
Electronic DistributionAsymmetric due to chlorine substitution [22] [30]
StabilitySingle stable conformation [30] [32]

Chemical Identification Methods

Spectroscopic Identification Markers

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of 5-Chloro-8-hydroxyquinoline through characteristic chemical shift patterns [10] [14]. Proton Nuclear Magnetic Resonance spectra exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, with chemical shifts influenced by the electron-withdrawing effects of both the chlorine substituent and the quinoline nitrogen [29]. The hydroxyl proton typically appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the phenolic functionality [29].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons displaying characteristic chemical shifts in the 110-160 parts per million range [21] [29]. The carbon bearing the chlorine substituent exhibits distinctive downfield shifting due to the deshielding effect of the halogen [21] [29]. The carbon bearing the hydroxyl group also shows characteristic chemical shift patterns that aid in structural confirmation [21] [29].

Infrared spectroscopy demonstrates specific absorption bands that serve as fingerprint markers for compound identification [20] [22]. The hydroxyl stretching vibration typically appears in the 3200-3600 wavenumber region, while carbon-oxygen stretching modes are observed around 1200-1300 wavenumbers [20] [22]. The quinoline ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber range [20] [22]. Carbon-chlorine stretching vibrations provide additional confirmation of halogen substitution [20] [22].

Mass spectrometry analysis yields molecular ion peaks consistent with the expected molecular weight of 179.60, with characteristic fragmentation patterns that reflect the loss of chlorine or hydroxyl groups [23]. Electrospray ionization typically produces protonated molecular ions at mass-to-charge ratio 180.021, while collision-induced dissociation generates fragment ions that aid in structural elucidation [23].

Spectroscopic MethodKey Identification MarkersReference
Proton Nuclear Magnetic ResonanceAromatic proton patterns, exchangeable hydroxyl [29]
Carbon-13 Nuclear Magnetic ResonanceAromatic carbon shifts, halogen-bearing carbon [21] [29]
Infrared SpectroscopyHydroxyl stretch, aromatic vibrations, carbon-chlorine stretch [20] [22]
Mass SpectrometryMolecular ion 180.021, characteristic fragmentations [23]
Ultraviolet-Visible SpectroscopyAromatic electronic transitions [17] [18]

Chromatographic Profiles

High Performance Liquid Chromatography provides reliable separation and quantification methods for 5-Chloro-8-hydroxyquinoline [25] [26]. Reverse-phase chromatographic conditions utilizing octadecylsilane stationary phases with acidic mobile phases containing acetonitrile-water mixtures demonstrate effective retention and resolution [26]. The compound typically elutes with retention times dependent on the specific mobile phase composition and gradient conditions employed [26].

Gas Chromatography analysis requires consideration of the compound's thermal stability and volatility characteristics [10] [25]. The compound demonstrates sufficient volatility for gas chromatographic analysis under appropriate temperature programming conditions [10]. Purity assessment by gas chromatography typically yields values exceeding 98% for commercial preparations [10] [14].

The chromatographic behavior of 5-Chloro-8-hydroxyquinoline is influenced by its ability to form metal complexes, particularly with palladium ions [26]. This complexation behavior has been exploited for enhanced detection sensitivity in liquid chromatographic methods [26]. Detection wavelengths in the 280-285 nanometer range provide optimal sensitivity for ultraviolet detection [26].

Chromatographic MethodOptimal ConditionsDetection ParametersReference
High Performance Liquid ChromatographyReverse-phase, acetonitrile-water mobile phaseUltraviolet detection 280-285 nm [26]
Gas ChromatographyTemperature programming, appropriate volatilityThermal conductivity or flame ionization [10]
Complexation ChromatographyPalladium ion mobile phase additivesEnhanced ultraviolet detection [26]
Preparative SeparationGradient elution conditionsFraction collection and analysis [25]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.0137915 g/mol

Monoisotopic Mass

179.0137915 g/mol

Heavy Atom Count

12

LogP

2.88 (LogP)

Appearance

Light Beige Solid

Melting Point

>125°C (dec.)

UNII

BPF36H1G6S

Related CAS

25395-13-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 258 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 257 of 258 companies with hazard statement code(s):;
H315 (99.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cloxyquin is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa. Cloxyquin is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents.

Pictograms

Irritant

Irritant

Other CAS

130-16-5

Wikipedia

Cloxyquin

General Manufacturing Information

8-Quinolinol, 5-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

Histone Demethylase JMJD2D Interacts With β-Catenin to Induce Transcription and Activate Colorectal Cancer Cell Proliferation and Tumor Growth in Mice

Kesong Peng, Lele Kou, Li Yu, Chaonan Bai, Ming Li, Pingli Mo, Wengang Li, Chundong Yu
PMID: 30472235   DOI: 10.1053/j.gastro.2018.11.036

Abstract

Wnt signaling contributes to the development of colorectal cancer (CRC). We studied interactions between lysine demethylase 4D (KDM4D or JMJD2D) and β-catenin, a mediator of Wnt signaling, in CRC cell lines and the effects on tumor formation in mice.
We obtained colorectal tumor specimens and surrounding nontumor colon tissues (controls) from patients undergoing surgery in China; levels of JMJD2D were measured by immunohistochemical or immunoblot analysis. JMJD2D expression was knocked down in CRC (CT26, HCT116, and SW480 cells) using small hairpin RNAs, and cells were analyzed with viability, flow cytometry, colony formation, and transwell migration and invasion assays. Cells were also grown as tumor xenografts in nude mice or injected into tail veins or spleens of mice, and metastases were measured. We performed promoter activity, co-immunoprecipitation, and chromatin immunoprecipitation assays. We also performed studies with Apc
and JMJD2D-knockout mice; these mice were crossed, and colorectal tumor formation in offspring (Apc
Jmjd2d
and Apc
Jmjd2d
) was analyzed. JMJD2D-knockout and wild-type (control) mice were given azoxymethane followed by dextran sodium sulfate to induce colitis-associated CRC; some mice were given the JMJD2D inhibitor 5-chloro-8-hydroxyquinoline (5-c-8HQ) or vehicle to examine the effects of 5-c-8HQ on intestinal tumor formation.
Levels of JMJD2D were significantly higher in human colorectal tumors than in control tissues and correlated with levels of proliferating cell nuclear antigen. JMJD2D knockdown reduced CRC cell proliferation, migration, and invasion, as well as growth of xenograft tumors and formation of metastases in mice. JMJD2D was required for expression of β-catenin in CRC cell lines; ectopic expression of JMJD2D increased the promoter activities of genes regulated by β-catenin (MYC, CCND1, MMP2, and MMP9). We found that JMJD2D and β-catenin interacted physically and that JMJD2D demethylated H3K9me3 at promoters of β-catenin target genes. JMJD2D-knockout mice developed fewer colitis-associated colorectal tumors than control mice, and their tumor tissues had lower levels of β-catenin, MYC, cyclin D1, and proliferating cell nuclear antigen than tumors from control mice. Apc
Jmjd2d
mice developed fewer and smaller colon tumors than Apc
mice. Mice given 5-c-8HQ developed smaller and fewer colitis-associated tumors, with lower levels of cell proliferation, than mice given vehicle. Apc
mice given 5-c-8HQ also developed fewer tumors in intestines and colons than mice given vehicle.
Levels of the histone demethylase JMJD2D are increased in human colorectal tumors compared with nontumor colon tissues. JMJD2D interacts with β-catenin to activate transcription of its target genes and promote CRC cell proliferation, migration, and invasion, as well as formation of colorectal tumors in mice.


Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes

Carolina Z P Mecca, Fernando L A Fonseca, Izilda A Bagatin
PMID: 27288961   DOI: 10.1016/j.saa.2016.06.006

Abstract

Quinoline-derived fluorescent complexes were designed; synthesized by the reaction of 5-nitro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline with Al(3+), Mg(2+), Zn(2+), and Cd(2+) salts (1-8); and characterized. The (1)H NMR spectra of complexes 1 and 5, containing Al(3+), were consistent with an octahedral structure having approximate D3 symmetry, and the results supported the favored facial isomer (fac). Data for complexes 2-4 and 6-8 supported the formation of tetrahedral structures. Intense luminescence was detected for complexes 5-8, even with the naked eye, as indicated by quantum yield values of 0.087, 0.094, 0.051, and 0.021, respectively. Furthermore, in contrast to 5-nitro-8-hydroxyquinoline, the 5-chloro-8-hydroxyquinoline ligand exhibited bands at different energies depending on the coordinated metal, which supported its potential application in ionic and biological probes, as well as in cell imaging.


Derivatives of 5-chloro-8-hydroxyquinoline

M WEIZMANN, E BOGRACHOV
PMID: 20342278   DOI: 10.1021/ja01197a516

Abstract




Photoluminescence and thermoanalytical studies of complexes based on 5-Cl-8-hydroxyquinoline and calix[4]arene ligands

Marcos N Soares Jr, Elder F Moscardini, Lucildes P Mercuri, Izilda A Bagatin
PMID: 23498250   DOI: 10.1016/j.msec.2013.01.043

Abstract

A innovative 5-Cl-8-oxyquinolinepropoxycalix[4]arene ligand (2) have been prepared, exhibiting, at room temperature, blue fluorescent light emission and resulting in shift band to green fluorescent light (fluorescence mode) in the presence of coordinated Eu(III) and Tb(III) ions. Terbium complex presented phosphorescence emission as noted by typical bands at 490 nm, 545 nm and 585 nm. TG/DTG data exhibited typical thermal behavior for these compounds, however DSC curves showed the melting temperature near 300 °C for the samples, demonstrating an unusual thermal stability when quinoline derivatives are attached to calix[4]arene matrix. This fact strongly suggests an effective approach to preparing the photoluminescent compound associating high chemical and thermal stability.


Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline

V Arjunan, S Mohan, P Ravindran, C V Mythili
PMID: 19112045   DOI: 10.1016/j.saa.2008.11.021

Abstract

The Fourier transform infrared (FTIR) and FT-Raman spectra of 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ) have been measured in the range 4000-400 and 4000-100cm(-1), respectively. Complete vibrational assignment and analysis of the fundamental modes of the compound were carried out using the observed FTIR and FT-Raman data. The geometry was optimised without any symmetry constrains using the DFT/B3LYP and HF methods with 6-31G** basis set. The vibrational frequencies which were determined experimentally are compared with those obtained theoretically from ab initio HF and density functional theory (DFT) gradient calculations employing the HF/6-31G** and B3LYP/6-31G** methods for the optimised geometry of the compound. The structural parameters and normal modes of vibration obtained from HF and DFT methods are in good agreement with the experimental data. Normal coordinate analysis was also carried out with ab initio force fields utilising Wilson's FG matrix method.


Antiamebic action of 5-chloro-7-diethylaminomethyl-8-quinolinol and of other substituted 8-quinolinols in vitro and in experimental animals

P E THOMPSON, J W REINERTSON, A BAYLES, D A McCARTHY, E F ELSLAGER
PMID: 14361901   DOI: 10.4269/ajtmh.1955.4.224

Abstract




Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs

E J Wojtowicz
PMID: 6239026   DOI: 10.1002/jps.2600731027

Abstract

A reverse-phase high-performance liquid chromatographic (HPLC) method was developed for determining iodochlorhydroxyquin, 5,7-dichloro-8-hydroxyquinoline, and 5,7-diiodo-8-hydroxyquinoline in creams, ointments, shampoos, tablets, and bulk drugs. A column packed with 10-micron phenyl-silica and a mobile phase of 0.001 M NiCl2 in acetonitrile-methanol-water (30:20:50) was used to separate the nickel complexes of the three drugs, with detection at 273 nm. Analysis of creams, ointments, shampoos, and tablets gave results close to the label declarations. Recovery of standard material added to samples was greater than or equal to 98%. Linearity of response was shown over a range of 30-150% of label claim for standards of the three drug substances. Multiple analyses of iodochlorhydroxyquin and diiodohydroxyquinoline bulk drugs showed purities of 99.96 and 98.77% with CV of 1.17 and 0.73%, respectively. The HPLC method offers an alternative to current USP procedures, which lack stability-indicating and specificity characteristics.


In situ formation of steroidal supramolecular gels designed for drug release

Hana Bunzen, Erkki Kolehmainen
PMID: 23529034   DOI: 10.3390/molecules18043745

Abstract

In this work, a steroidal gelator containing an imine bond was synthesized, and its gelation behavior as well as a sensitivity of its gels towards acids was investigated. It was shown that the gels were acid-responsive, and that the gelator molecules could be prepared either by a conventional synthesis or directly in situ during the gel forming process. The gels prepared by both methods were studied and it was found that they had very similar macro- and microscopic properties. Furthermore, the possibility to use the gels as carriers for aromatic drugs such as 5-chloro-8-hydroxyquinoline, pyrazinecarboxamide, and antipyrine was investigated and the prepared two-component gels were studied with regard to their potential applications in drug delivery, particularly in a pH-controlled drug release.


Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation

Kamonrat Phopin, Waralee Ruankham, Supaluk Prachayasittikul, Virapong Prachayasittikul, Tanawut Tantimongcolwat
PMID: 31905871   DOI: 10.3390/ijms21010249

Abstract

Cloxyquin is a potential therapeutic compound possessing various bioactivities, especially antibacterial, antifungal, cardioprotective, and pain relief activities. Herein, the interaction mechanism between cloxyquin and bovine serum albumin (BSA) has been elucidated in order to fulfill its pharmacokinetic and pharmacodynamic gaps essential for further development as a therapeutic drug. Multi-spectroscopic and biophysical model analysis suggested that cloxyquin interacts with BSA via a static process by ground-state complex formation. Its binding behavior emerged as a biphasic fashion with a moderate binding constant at the level of 10
M
. Thermodynamic analysis and molecular docking simulation concurrently revealed that hydrophobic interaction is a major driving force for BSA-cloxyquin complexation. Binding of cloxyquin tends to slightly enlarge the monomeric size of BSA without a significant increase of aggregate fraction. Cloxyquin preferentially binds into the fatty acid binding site 5 (FA5) of the BSA via hydrophobic interaction amongst its quinoline scaffold and Phe550, Leu531, and Leu574 residues of BSA. The quinoline ring and hydroxyl moiety of cloxyquin also form the π-π interaction and the hydrogen bond with Phe506. Our data indicate a potential function of serum albumin as a carrier of cloxyquin in blood circulation.


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